Eremanthine

Description

Contextualization of Sesquiterpene Lactones within Natural Product Chemistry

Sesquiterpene lactones (SLs) are a large and structurally diverse group of naturally occurring compounds, with over 5,000 different structures identified to date. nih.gov They are a significant class of secondary metabolites found primarily in plants, especially within the Asteraceae (Compositae) family, but also in other families like Apiaceae, Lauraceae, and Magnoliaceae. rsc.orgcore.ac.uk These compounds are characterized by a 15-carbon (sesquiterpene) skeleton and a lactone ring, a cyclic ester. rsc.org The α-methylene-γ-lactone group is a common feature and is considered crucial for many of their biological activities. mdpi.comresearchgate.net

From a chemical standpoint, SLs are classified based on their carbocyclic skeletons into various types, including germacranolides, guaianolides, eudesmanolides, and pseudoguaianolides. core.ac.uk Their biosynthesis in plants originates from farnesyl pyrophosphate (FPP), which undergoes cyclization and subsequent oxidative modifications to form the diverse range of SL structures. scispace.comnih.gov

In the realm of natural product chemistry, sesquiterpene lactones are of great interest due to their wide spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, antiviral, and cytotoxic (anticancer) properties. rsc.orgcore.ac.ukresearchgate.net The biological effects of many SLs are attributed to the reactivity of the α-methylene-γ-lactone moiety, which can react with biological nucleophiles such as the sulfhydryl groups in amino acids like cysteine, thereby alkylating proteins and enzymes. nih.govresearchgate.net This mechanism of action underpins many of their observed pharmacological effects. mdpi.com The structural diversity and potent bioactivities have made sesquiterpene lactones a valuable source of lead compounds for drug discovery and development. rsc.orgect-journal.kz

Historical Overview of Eremanthine Discovery and Early Investigations

This compound was first isolated and characterized in 1972. scispace.com It was identified from the essential oil of the trunk wood of Eremanthus elaeagnus, a plant from the Compositae family found in Brazil. scispace.commolaid.com In the same year, it was also isolated from Vanillosmopsis erythropappa (also known as Eremanthus erythropappus). scispace.com The discovery was a result of a search for plant-derived compounds that could inhibit infections by the cercariae of Schistosoma mansoni, a parasitic flatworm. scispace.comscielo.br

The initial isolation process involved extracting the pulverized trunk wood with hexane (B92381) at room temperature. scispace.com Subsequent crystallization of the crude oil yielded this compound as colorless needles. scispace.com Early structural elucidation studies determined that this compound is a sesquiterpene lactone belonging to the guaianolide class, characterized by a bicyclo[5.3.0]decane skeleton. scispace.comscielo.br

Initial physicochemical characterization reported a melting point of 73-74°C. scispace.com However, an early reported value for its specific optical rotation was later corrected. scispace.com While most of its structure was determined in the initial 1972 publications, the absolute configuration at the C-1 carbon was not definitively established at that time. scispace.com This was later confirmed through chemical correlation with other lactones of known stereochemistry and through total synthesis starting from α-santonin. scispace.com

Research Trajectory and Academic Significance of this compound Studies

Following its discovery, this compound became a subject of significant academic interest due to its biological properties and its complex chemical structure, which features a flexible seven-membered ring. scispace.com The research trajectory of this compound has evolved from simple isolation and characterization to encompass a broad range of chemical and biological investigations.

Chemical Synthesis and Transformations: The abundance of this compound from natural sources has made it an attractive starting material for chemical transformations. scispace.comscielo.br Researchers have used this compound to synthesize other, less abundant, naturally occurring sesquiterpene lactones and novel derivatives with potential bioactivity. scispace.comscielo.brscielo.br Its structure has been a target for total synthesis, and its reactivity, particularly of its epoxide derivatives, has been explored. scispace.comresearchgate.net

Biological and Pharmacological Research: A significant portion of the research on this compound has focused on its biological activities. Initial studies highlighted its schistosomicidal properties. scispace.comlsu.edu Subsequent research has unveiled a wider range of pharmacological potential, including:

Anticancer/Cytotoxic Activity: this compound has demonstrated cytotoxic effects against various cancer cell lines, including human cervical cancer (HeLa) cells and breast cancer cells (MCF-7 and MDA-MB-231). ontosight.aijbuon.comresearchgate.netinnovareacademics.in Studies suggest it can induce cell cycle arrest at the G2/M phase and promote cell death through mechanisms like necrosis. jbuon.com

Anti-inflammatory Properties: Like many other sesquiterpene lactones, this compound has been investigated for its anti-inflammatory potential. ontosight.ai

Antimicrobial Effects: There is evidence to suggest that this compound possesses antimicrobial properties. ontosight.ai

Antiviral Potential: More recent computational studies have explored this compound as a potential inhibitor of the SARS-CoV-2 main protease, suggesting a possible role as an antiviral agent. f1000research.comf1000research.com

The academic significance of this compound lies in its role as a representative of the guaianolide class of sesquiterpene lactones. It serves as a valuable tool for studying structure-activity relationships, developing new synthetic methodologies, and exploring novel therapeutic applications for natural products. scispace.com Its continued study contributes to the broader understanding of the chemical biology of sesquiterpene lactones. scispace.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value/Description | Reference(s) |

| Chemical Name | azuleno[4,5-b]furan-2(3H)-one, 3a,4,6a,7,8,9,9a,9b-octahydro-6-methyl-3,9-bis(methylene)-, (3aS-(3aα,6aα,9aα,9bβ))-(9CI) | ontosight.ai |

| Molecular Formula | C₁₅H₁₈O₂ | scispace.com |

| Class | Sesquiterpene Lactone (Guaianolide) | scispace.com |

| Natural Source(s) | Eremanthus elaeagnus, Vanillosmopsis erythropappa (Eremanthus erythropappus) | scispace.comscielo.br |

| Appearance | Colorless needles | scispace.com |

| Melting Point | 73-74 °C | scispace.com |

Table 2: Reported Biological Activities of this compound

| Activity | Research Finding | Cell/Model System | Reference(s) |

| Schistosomicidal | Inhibits skin penetration by Schistosoma mansoni cercariae. | Schistosoma mansoni | scispace.comlsu.edu |

| Anticancer/Cytotoxic | Exerts significant cytotoxic effects and reduces colony formation. | HeLa cervical cancer cells | jbuon.com |

| Anticancer/Cytotoxic | Shows antiproliferative activity. | MCF-7 and MDA-MB-231 breast cancer cells | researchgate.netinnovareacademics.in |

| Cell Cycle Arrest | Induces G2/M phase cell cycle arrest. | HeLa cervical cancer cells | jbuon.com |

| Antiviral (in silico) | Predicted to have stable interaction and binding affinity with SARS-CoV-2 main protease. | Computational models | f1000research.comf1000research.com |

| Anti-inflammatory | Studied for its potential to reduce inflammation. | General research | ontosight.ai |

| Antimicrobial | Evidence suggests potential antimicrobial effects. | General research | ontosight.ai |

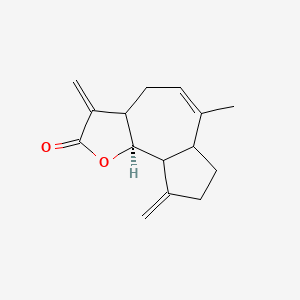

Structure

3D Structure

Properties

Molecular Formula |

C15H18O2 |

|---|---|

Molecular Weight |

230.3 g/mol |

IUPAC Name |

(9bS)-6-methyl-3,9-dimethylidene-4,6a,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one |

InChI |

InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h4,11-14H,2-3,5-7H2,1H3/t11?,12?,13?,14-/m0/s1 |

InChI Key |

BWRZDLYJNURUHS-XOZUOACSSA-N |

Isomeric SMILES |

CC1=CCC2[C@@H](C3C1CCC3=C)OC(=O)C2=C |

Canonical SMILES |

CC1=CCC2C(C3C1CCC3=C)OC(=O)C2=C |

Synonyms |

eremanthin eremanthine |

Origin of Product |

United States |

Isolation and Phytochemical Profiling of Eremanthine

Botanical Sources and Biogeographical Distribution

Eremanthine is a secondary metabolite predominantly found within the Asteraceae family, one of the most diverse families of flowering plants. The compound's presence is particularly concentrated in a few key species native to specific ecosystems.

Eremanthus elaeagnus as a Primary Source

Eremanthus elaeagnus, a tree species belonging to the Asteraceae family, is a principal source of this compound. nih.govresearchgate.net Native to Brazil, this plant is commonly known as "candeia" and thrives in the savanna-like cerrado regions. researchgate.net The wood of E. elaeagnus is particularly rich in this sesquiterpene lactone, making it a focal point for phytochemical investigations. The concentration of this compound can be influenced by environmental and developmental factors of the plant.

Vanillosmopsis erythropappa and other Asteraceae Species

Vanillosmopsis erythropappa, which is taxonomically related and sometimes considered a synonym of Eremanthus erythropappus, is another major Brazilian source of this compound. researchgate.netresearchgate.netwikipedia.org Like E. elaeagnus, it is also referred to as "candeia" and is abundant in the Brazilian cerrado. researchgate.net The essential oil derived from its wood contains significant quantities of this compound. researchgate.net Beyond these primary sources, this compound has been identified in other genera of the Asteraceae family, underscoring its relevance as a chemotaxonomic marker for this plant family. researchgate.net

| Species | Family | Common Name | Geographical Distribution | Plant Part Used |

|---|---|---|---|---|

| Eremanthus elaeagnus | Asteraceae | Candeia | Brazil (Cerrado) | Wood |

| Vanillosmopsis erythropappa | Asteraceae | Candeia | Brazil (Cerrado) | Wood |

Advanced Extraction Methodologies from Plant Biomass

The efficient recovery of this compound from plant matrices requires sophisticated extraction techniques. Methodologies have evolved from traditional solvent-heavy processes to more sustainable and efficient modern approaches.

Traditional Solvent-Based Extraction Approaches

Historically, the extraction of this compound has relied on conventional solid-liquid extraction methods. nih.gov These techniques typically involve the maceration or infusion of pulverized plant material, such as the trunk wood, with organic solvents at room temperature. researchgate.net Hexane (B92381) is a commonly used solvent for this purpose. researchgate.netresearchgate.net Following the extraction period, the solvent is evaporated under reduced pressure to yield a crude oil, from which this compound can be crystallized. researchgate.net While effective, these methods often require large volumes of solvents and extended extraction times. nih.gov Other common solvents used for phytochemical extraction include ethanol, methanol (B129727), acetone, and ethyl acetate. mdpi.com

Modern and Sustainable Extraction Techniques (e.g., Supercritical Fluid Extraction)

To address the limitations of traditional methods, modern and greener extraction technologies have been applied. Supercritical Fluid Extraction (SFE) is a notable example, particularly using carbon dioxide (CO2) as the supercritical fluid. researchgate.netrjptonline.org SFE with CO2 is advantageous as it is non-toxic, non-flammable, and easily removed from the final extract, leaving no solvent residue. rjptonline.orgsabinsa.com.pl By manipulating temperature and pressure, the solvating power of supercritical CO2 can be fine-tuned to selectively extract target compounds like this compound. springernature.com This technique has been successfully reported for the extraction of oil from Eremanthus erythropappus. researchgate.net Other advanced methods that reduce solvent and energy consumption include microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), which can significantly shorten the extraction time. researchgate.net

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Solvent Extraction (e.g., Maceration) | Soaking powdered plant material in an organic solvent (e.g., hexane) at room temperature. researchgate.net | Simple setup, effective for initial isolation. researchgate.net | Time-consuming, high solvent consumption, potential for thermal degradation of compounds. nih.gov |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the solvent under controlled temperature and pressure. rjptonline.org | Environmentally friendly ("green"), high selectivity, no solvent residue, shorter extraction times. sabinsa.com.plspringernature.com | High initial equipment cost. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Reduced extraction time and solvent volume, increased yield. | Potential for degradation of some compounds due to acoustic cavitation. |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and plant material, causing cell rupture. | Very fast, reduced solvent use, high efficiency. | Requires polar solvents, potential for localized overheating. |

Initial Isolation Procedures and Confirmation Protocols

Following extraction, the crude product is a complex mixture of phytochemicals that requires further processing to isolate pure this compound. The definitive identification of the isolated compound is then achieved through a suite of analytical techniques.

The purification of this compound from the crude extract is typically accomplished using chromatographic methods. rasayanjournal.co.in Bioactivity-guided fractionation is a common strategy, where the extract is separated into fractions that are tested for a specific biological activity to guide the isolation of the active compound. mdpi.com Column chromatography, using stationary phases like silica (B1680970) gel or Sephadex, is employed to separate the components based on their polarity and size. rasayanjournal.co.in The resulting fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. rasayanjournal.co.in For final purification to a high degree of homogeneity, techniques such as preparative High-Performance Liquid Chromatography (HPLC) may be utilized.

Once isolated, the structural elucidation and confirmation of this compound are performed using various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is essential for determining the carbon-hydrogen framework of the molecule. Mass Spectrometry (MS) provides the molecular weight and elemental composition. Infrared (IR) spectroscopy helps to identify key functional groups, such as the characteristic lactone ring in this compound. In some cases, X-ray crystallography can be used to determine the precise three-dimensional structure of the molecule in its crystalline form, providing unequivocal structural proof. nih.gov

Biosynthetic Pathways of Eremanthine

General Sesquiterpene Lactone Biogenesis

The formation of all sesquiterpene lactones, including eremanthine, begins with fundamental building blocks of the terpenoid pathway, leading to a common C15 precursor. This precursor undergoes a cascade of cyclizations and oxidative modifications, catalyzed by distinct enzyme families, to generate the vast structural diversity observed in this class of natural products.

Farnesyl Pyrophosphate as the Universal Precursor

The journey to this compound begins with farnesyl pyrophosphate (FPP), the universal C15 intermediate for all sesquiterpenes and their derivatives. nih.govresearchgate.netmdpi.com FPP is itself constructed from five-carbon isoprene (B109036) units—isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)—which are synthesized via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. lublin.pl The enzyme farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to yield the acyclic FPP. nih.govlublin.pl This molecule serves as the direct substrate for the first committed step in sesquiterpene lactone biosynthesis: the formation of the initial carbocyclic skeleton.

Cyclization Events and Key Intermediate Formation (e.g., Germacranolides)

The conversion of the linear FPP into a cyclic structure is a critical step catalyzed by a class of enzymes known as sesquiterpene synthases (TPS). For the majority of sesquiterpene lactones, including the guaianolides, the initial cyclization of FPP is performed by germacrene A synthase (GAS). nih.govresearchgate.net This enzyme facilitates a complex intramolecular electrophilic attack, transforming FPP into the macrocyclic olefin, (+)-germacrene A. mdpi.com

Following the formation of the germacrene A skeleton, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). mdpi.comtandfonline.com The isopropenyl side chain of germacrene A is hydroxylated and subsequently oxidized to a carboxylic acid, forming germacrene A acid. researchgate.netacademicjournals.org This three-step oxidation is typically carried out by a single multifunctional enzyme, germacrene A oxidase (GAO). researchgate.net

Germacrene A acid is a pivotal branch-point intermediate. mdpi.com Its subsequent transformation leads to the formation of the lactone ring, a defining feature of this compound class. In the pathway leading to guaianolides, germacrene A acid is hydroxylated at the C6-position by another CYP enzyme, costunolide (B1669451) synthase (COS). researchgate.netnih.gov The resulting 6α-hydroxy-germacrene A acid is an unstable intermediate that spontaneously undergoes lactonization to form (+)-costunolide, one of the simplest germacranolides and a key precursor for more complex sesquiterpene lactones. mdpi.comtandfonline.com

Stereochemical Control in Guaianolide Biosynthesis (cis/trans fusions)

The conversion of the 10-membered germacranolide ring of costunolide into the 5/7-fused bicyclic system of guaianolides is a crucial rearrangement that dictates the core stereochemistry of the final molecule. This transformation is also catalyzed by a specific cytochrome P450 enzyme. mdpi.com The stereochemical outcome of this cyclization is highly controlled and can differ between plant families. In the Asteraceae family, where this compound is found, terpene cyclases typically forge products with cis stereochemistry at the 5,7-fused carbocyclic ring junction. nih.gov However, the subsequent lactone ring fusion in many Asteraceae guaianolides is trans-configured. nih.gov The precise enzymatic mechanisms ensure the correct orientation of reactive centers, leading to the specific stereoisomers observed in nature. This stereochemical control is fundamental, as the three-dimensional structure of the molecule is critical for its biological activity.

Proposed Enzymatic Transformations Specific to this compound Elucidation

While the complete enzymatic sequence leading to this compound has not been fully elucidated in a single organism, the pathway can be proposed based on characterized enzymes from related species and the known structures of intermediates. The biosynthesis proceeds from the key germacranolide intermediate, costunolide, to the guaianolide skeleton, which is then decorated to yield this compound.

The critical step in forming the guaianolide framework is the cyclization of costunolide. This reaction is catalyzed by a specialized cytochrome P450 enzyme known as kauniolide (B3029866) synthase (KLS). researchgate.netmdpi.com KLS hydroxylates costunolide, initiating an intramolecular cyclization that converts the 10-membered germacrene ring into the bicyclic 5/7-fused guaianolide skeleton, forming an intermediate such as kauniolide. mdpi.comacademicjournals.org

Following the establishment of the core guaianolide structure, a series of specific tailoring reactions are required to produce this compound. These late-stage modifications are believed to be catalyzed by other specific hydroxylases and dehydrogenases, likely from the versatile CYP family, as well as other enzyme classes. mdpi.com

Key Proposed Enzymatic Steps:

Guaianolide Skeleton Formation: Conversion of (+)-costunolide to a guaianolide intermediate via a kauniolide synthase (KLS)-like enzyme.

Hydroxylation: Regiospecific hydroxylation at the C-4 position of the guaianolide core by a dedicated C4-hydroxylase.

Dehydrogenation: Formation of the C11-C13 double bond (the α-methylene group) is a critical step for the bioactivity of many sesquiterpene lactones. This is likely catalyzed by a specific oxidase or dehydrogenase.

Reduction: The C4-C5 bond in this compound is saturated, suggesting a reduction step at some point after the initial guaianolide formation, possibly catalyzed by a reductase.

The precise order of these tailoring steps remains a subject of investigation, but this proposed sequence accounts for the structural features of this compound based on established enzymatic capabilities in plant secondary metabolism.

| Enzyme Class | Proposed Role in this compound Biosynthesis |

| Germacrene A Synthase (GAS) | Cyclization of FPP to (+)-Germacrene A |

| Germacrene A Oxidase (GAO) | Oxidation of Germacrene A to Germacrene A Acid |

| Costunolide Synthase (COS) | C6-hydroxylation of Germacrene A Acid, leading to Costunolide |

| Kauniolide Synthase (KLS) | Conversion of Costunolide (germacranolide) to a Guaianolide skeleton |

| CYP450 Hydroxylases | Regiospecific hydroxylation at various positions on the guaianolide core |

| Dehydrogenases/Oxidases | Formation of the exocyclic C11-C13 double bond |

| Reductases | Saturation of specific double bonds (e.g., C4-C5) |

Chemical Transformations and Designed Derivatives of Eremanthine

Strategic Modifications of the Eremanthine Molecular Framework

The chemical architecture of this compound is characterized by several key functional groups amenable to strategic modification: two exocyclic double bonds, an endocyclic double bond, and an α-methylene-γ-lactone ring. Targeted reactions at these sites allow for the controlled synthesis of a wide range of derivatives.

The selective reduction of the multiple double bonds within the this compound scaffold allows for the synthesis of various dihydro and tetrahydro derivatives. The choice of catalyst and reaction conditions dictates the regioselectivity of the hydrogenation.

For instance, the reaction of this compound with sodium borohydride (B1222165) (NaBH₄) leads to the reduction of the α-methylene-γ-lactone group, yielding a single product, lactone 21. scispace.com Subsequent reduction of this product using Wilkinson's catalyst can further saturate other double bonds. scispace.com More controlled hydrogenations can target specific double bonds. For example, chemoselective hydrogenation of the C4-C15 double bond in an this compound derivative has been reported. scielo.br This strategic reduction is a key step in the synthesis of derivatives like 4(15)-dihydrothis compound and 4(15),9(10)-tetrahydrothis compound. scielo.br Catalytic hydrogenation using palladium on carbon (Pd/C) is also a common method, with the pressure of hydrogen gas influencing the outcome. Transfer hydrogenation represents a milder alternative to using high-pressure hydrogen gas for these reductions. numberanalytics.commdma.ch

Table 1: Regioselective Reduction and Hydrogenation of this compound Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Research Finding | Citation |

| This compound (1) | NaBH₄ | Lactone 21 | Selective reduction of the α-methylene-γ-lactone moiety. | scispace.com |

| Lactone 21 | H₂, Wilkinson's catalyst | Compound 22 | Further saturation of the hydroazulene skeleton. | scispace.com |

| This compound methoxy (B1213986) derivative (14) | H₂, Pd/C | 1:1 mixture of epimers 22a and 22b | Chemoselective hydrogenation of the C4-C15 double bond. | scielo.br |

| Diol 5 | 55 psi H₂, Pd/C, 30 min | Compound 7 | Hydrogenolysis reaction during micheliolide (B1676576) synthesis. | researchgate.net |

The double bonds in the this compound structure are susceptible to oxidation and epoxidation, leading to the formation of new, functionalized derivatives. These reactions are pivotal in the synthesis of complex analogs.

Epoxidation of this compound can yield products such as diepoxide 109. scispace.com The reaction can be performed using various reagents, including peracetic acid or a combination of hydrogen peroxide (H₂O₂) and sodium bicarbonate (NaHCO₃). scielo.br The resulting epoxides are versatile intermediates; for example, they can undergo acid-catalyzed rearrangements to form diols, a critical step in the synthesis of other sesquiterpene lactones like micheliolide. scielo.br The reactivity of these epoxides has been a subject of study to understand and control subsequent transformations. researchgate.net Furthermore, allylic oxidation, for instance with selenium dioxide, can introduce hydroxyl groups at positions adjacent to double bonds, further diversifying the range of accessible derivatives. ebi.ac.uk

Table 2: Controlled Oxidation and Epoxidation of this compound

| Starting Material | Reagents and Conditions | Product(s) | Research Finding | Citation |

| This compound (1) | Peracetic acid, CH₂Cl₂ | Epoxide | Formation of an epoxide intermediate for further synthesis. | scielo.br |

| This compound (1) | H₂O₂, NaHCO₃, 0°C, 2h | Epoxide intermediate | First step in a four-step synthesis of micheliolide. | |

| This compound (1) | Not specified | Diepoxide 109 | Epoxidation leads to the formation of a diepoxide derivative. | scispace.com |

| Epoxide intermediate | H₂SO₄, CH₂Cl₂, 25°C, 6h | Diol 5 | Acid-catalyzed rearrangement of the epoxide. |

The α-methylene-γ-lactone moiety is a hallmark of many sesquiterpene lactones and a key site for chemical modification. nih.govnih.gov Its reactivity as a Michael acceptor allows for the addition of various nucleophiles.

One common modification is the reduction of the exocyclic double bond of the lactone ring, for example, using NaBH₄. scispace.com This transformation alters the geometry and reactivity of the molecule. Another important reaction involves the addition of amines to the α-methylene-γ-lactone. This derivatization can mask the reactive Michael acceptor and increase water solubility, a strategy employed in developing prodrugs. rsc.org Conversely, synthetic strategies sometimes require the temporary modification of this group, followed by the restoration of the α-methylene-γ-lactone function, which can be achieved under basic conditions followed by an acidic workup. scielo.br

Table 3: Derivatization of the α-Methylene-γ-Lactone Group

| Starting Material | Reagents and Conditions | Product(s) | Research Finding | Citation |

| This compound (1) | NaBH₄ | Lactone 21 | Reduction of the exocyclic double bond of the lactone. | scispace.com |

| General Sesquiterpene Lactone | Amines | Amino-derivatives | Masking the Michael acceptor group to form prodrugs. | rsc.org |

| Compounds 6 and 7 | 1. NaOH 2. HCl | Micheliolide (9) and 1(R),10(R)-dihydromicheliolide (8) | Restoration of the α-methylene-γ-lactone function. | scielo.br |

Synthesis of Structurally Diverse Analogs and Congeners

The chemical conversion of this compound into other structurally related natural products is a significant area of research, demonstrating the utility of this compound as a starting material for accessing less common sesquiterpenes.

This compound is an important precursor for the synthesis of micheliolide, an anticancer sesquiterpene lactone. scielo.br An efficient, multi-step synthesis has been developed to convert the abundant this compound into micheliolide and the novel compound 1(R),10(R)-dihydromicheliolide. scielo.br

The synthesis begins with the conversion of this compound into a key diol intermediate (diol 5). researchgate.netscielo.br This is typically achieved through epoxidation of this compound followed by an acid-catalyzed rearrangement. The subsequent step involves the hydrogenolysis of the diol. researchgate.net Finally, the α-methylene-γ-lactone function is restored to yield micheliolide and 1(R),10(R)-dihydromicheliolide in good yields. scielo.br This synthetic route provides access to micheliolide and its derivatives for further biological evaluation and the development of new analogs. researchgate.netnih.gov

Table 4: Synthesis of Micheliolide from this compound

| Step | Reaction | Reagents and Conditions | Product | Citation |

| 1 | Epoxidation | H₂O₂, NaHCO₃, 0°C, 2h | Epoxide intermediate | |

| 2 | Rearrangement | H₂SO₄, CH₂Cl₂, 25°C, 6h | Diol 5 | |

| 3 | Hydrogenolysis | H₂, Pd/C | Compounds 6 and 7 | researchgate.netscielo.br |

| 4 | Lactonization | NaOH, then HCl | Micheliolide (9) and 1(R),10(R)-dihydromicheliolide (8) | scielo.br |

The stereochemistry of the lactone ring fusion is a defining feature of guaianolides. This compound possesses a trans-fused lactone ring. Studies have been undertaken to invert the stereochemistry at the C-6 position to produce the cis-fused lactone, known as 6-epi-eremanthine. scielo.brscielo.br

The successful strategy for this inversion involves an intramolecular nucleophilic displacement of a mesylate. scielo.brscielo.br The process starts with the basic hydrolysis of the lactone ring in an this compound derivative to form a hydroxy acid. The C-6 hydroxyl group is then activated by converting it into a good leaving group, typically a mesylate, using methanesulfonyl chloride (MsCl). The spatially proximate carboxylate group then acts as an intramolecular nucleophile, attacking the C-6 carbon and displacing the mesylate group with inversion of configuration, leading to the formation of the cis-fused lactone upon re-lactonization. scielo.brscielo.br

The resulting 6-epi-eremanthine was found to be unstable, a phenomenon attributed to the increased strain in the lactonic ring due to the conformational effects of the hydroazulene system. scielo.brscielo.br Other attempted methods for this stereochemical inversion, such as oxidation-reduction sequences or displacement of an alkoxyphosphonium group, were unsuccessful. scielo.brscielo.br These studies provide valuable insight into the reactivity and conformational dynamics of the guaianolide skeleton. scielo.br

Development of Novel Synthetic Building Blocks from this compound

This compound, a naturally abundant sesquiterpene lactone, has garnered significant attention as a versatile chiral starting material for the synthesis of other complex molecules. scispace.comacs.org Its well-defined stereochemistry and dense array of functional groups make it an ideal scaffold, or "chiron," for constructing other, often less accessible, sesquiterpene lactones and novel derivatives. scispace.comscribd.com Researchers have leveraged the reactivity of this compound's functional groups—such as its α-methylene-γ-lactone moiety, exocyclic double bonds, and epoxide derivatives—to generate a variety of synthetic building blocks. scispace.comlookchem.com

Selective chemical modifications of this compound (1) have been explored to create diverse molecular frameworks. lookchem.com The inherent reactivity of its structure allows for targeted transformations, providing entry into a range of guaianolides and other related compounds. acs.org These transformations are crucial for developing structure-activity relationships and for the partial synthesis of rare, naturally occurring lactones. scispace.comlookchem.com

One key strategy involves the protection of the reactive α-methylene-γ-lactone system to allow for modifications elsewhere in the molecule. For instance, the lactone can be protected via a methanol (B129727) adduct, which is stable and can be readily removed later in the synthetic sequence. semanticscholar.org This approach enabled the transformation of this compound into key intermediates for the synthesis of other bioactive compounds like micheliolide. semanticscholar.orgscielo.br

Further illustrating its utility, this compound has been converted into dehydrocostus lactone, another naturally occurring sesquiterpenoid. This was achieved through a sequence involving epoxidation, reaction with hydrochloric acid to form chlorohydrins, followed by dehydration and dechlorination. lookchem.com The ability to convert the more abundant this compound into the less abundant dehydrocostus lactone highlights its value as a synthetic precursor. lookchem.com

The following tables detail specific chemical transformations that exemplify the development of novel synthetic building blocks from this compound.

Table 1: Synthesis of Guaianolide Derivatives from this compound

This table outlines multi-step transformations of this compound into other known sesquiterpene lactones.

| Starting Material | Key Reagents/Steps | Final Product | Reference(s) |

| This compound (1) | 1. Peracetic Acid2. HCl3. Dehydration4. Dechlorination | Dehydrocostus lactone (8) | lookchem.com |

| This compound (1) | 1. NaBH₄ | Lactone 21 | scispace.com |

| Lactone 21 | H₂, Wilkinson's catalyst | Compound 22 | scispace.com |

| This compound (1) | 1. CH₃OH, NaOCH₃2. Peracetic Acid3. Acetic Acid, KI4. H₂, Pd/C | 1(R),10(R)-dihydromicheliolide (8) | semanticscholar.orgscielo.br |

| This compound (1) | 1. CH₃OH, NaOCH₃2. Peracetic Acid3. Acetic Acid, KI4. H₂ (low pressure), Pd/C5. Methanol elimination | Micheliolide (9) | semanticscholar.orgscielo.br |

Table 2: Selective Functional Group Modifications of this compound

This table details specific reactions targeting functional groups within the this compound scaffold to create new synthetic intermediates.

| This compound Derivative | Reagent(s) | Product(s) | Notes | Reference(s) |

| This compound 9,10-α-Epoxide (2) | BF₃·Et₂O (equimolar) | Aldehyde 4 | Prevents isomerization of the exocyclic double bond. | lookchem.com |

| This compound 9,10-α-Epoxide (2) | Concentrated HCl | Chlorohydrins 5 and 6 | A mixture of two isomers was formed (55% and 45%). | lookchem.com |

| This compound (1) | BF₃·Et₂O (excess) | Isoeremanthin (9) | Isomerization of the exocyclic double bond occurs. | lookchem.com |

| Isoeremanthin (9) | N-bromosuccinimide (NBS) in dioxane-water | Dibromo ether 10 | A bromination and etherification reaction. | lookchem.com |

The development of these synthetic pathways underscores the strategic importance of this compound as a renewable chemical feedstock. Its use as a chiral building block provides an alternative to more complex total synthesis approaches for obtaining biologically active sesquiterpene lactones. scispace.comlookchem.com The chemical versatility demonstrated allows for the generation of diverse derivatives, facilitating further investigation into their potential applications. acs.org

Structure Activity Relationship Sar Investigations of Eremanthine and Its Analogs

Elucidation of the α-Methylene-γ-Lactone Moiety's Essentiality for Biological Activity

A preponderant body of evidence across studies of sesquiterpene lactones points to the α-methylene-γ-lactone moiety as the cornerstone of their biological activity. nih.govsemanticscholar.org This functional group acts as a potent Michael acceptor, capable of undergoing conjugate addition with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. nih.govnih.gov This covalent modification of key enzymes and transcription factors is believed to be the primary mechanism by which eremanthine and related compounds exert their cytotoxic, anti-inflammatory, and other biological effects. researchgate.netinformaticsjournals.co.in

The indispensability of this reactive group is clearly demonstrated in studies where the exocyclic double bond is saturated. For instance, in a study on the larvicidal activity of related eudesmanolide-type sesquiterpene lactones against Aedes aegypti, the saturation of the α-methylene group to form 11,13-dihydro derivatives resulted in a complete loss of toxicity. dtic.mil While this study was not on this compound itself, the structural similarity and the conserved mechanism among α-methylene-γ-lactones provide strong correlative evidence. The reduction of the exocyclic methylene (B1212753) group eliminates the electrophilic center necessary for Michael addition, thereby rendering the molecule inactive. dtic.mil This underscores that the α,β-unsaturated system within the lactone ring is a non-negotiable requirement for the biological action of this class of compounds.

| Compound | Structural Modification | Larvicidal Activity vs. Aedes aegypti (LC50 in µg/ml) | Reference |

|---|---|---|---|

| Isoalantolactone | Parent compound with α-methylene-γ-lactone | 10.0 | dtic.mil |

| 11,13-Dihydroisoalantolactone | Saturation of the exocyclic double bond | >125 (Inactive) | dtic.mil |

Impact of Hydroazulene Ring System Stereochemistry and Conformation on Activity

The relative orientation of substituents and the fusion of the rings (typically cis in most naturally occurring guaianolides) are known to be vital. capes.gov.br Even subtle changes in stereochemistry can lead to significant differences in biological effects, as the precise geometry must be complementary to the binding site of a target protein. biorxiv.orgresearchgate.netunife.it The seven-membered ring of the hydroazulene system is notably flexible, and its conformational state can impact the reactivity of the crucial α-methylene-γ-lactone moiety. capes.gov.br Studies involving the synthesis of this compound stereoisomers and derivatives with inverted lactone fusion have been undertaken to probe these relationships. frontiersin.org While these studies confirm the structural importance of the hydroazulene nucleus, a lack of comprehensive and comparative biological data for many of these synthetic isomers in the public domain makes a detailed quantitative SAR analysis challenging. However, it is broadly accepted in medicinal chemistry that the specific stereochemical configuration of this compound is essential for its observed biological profile.

Identification of Critical Pharmacophoric Elements through Derivatization

Beyond the essential α-methylene-γ-lactone, other functional groups on the this compound scaffold contribute to its biological activity, acting as secondary pharmacophoric elements that can modulate potency and selectivity. Derivatization studies, where different chemical groups are added or modified on the parent molecule, are instrumental in identifying these critical elements.

| Compound | Key Structural Features | Activity as Immunomodulator (Inhibition of CTL and ICAM-1) | Reference |

|---|---|---|---|

| This compound (3) | α-Methylene-γ-lactone present | Active | nih.gov |

| Dehydrocostus lactone (2) | α-Methylene-γ-lactone present | Active | nih.gov |

| Derivative 30 | α-Methylene-γ-lactone present | Active | nih.gov |

| Derivative 33 | α-Methylene-γ-lactone present | Active | nih.gov |

| Derivative 37 | α-Methylene-γ-lactone present | Active | nih.gov |

| Derivative 39 | α-Methylene-γ-lactone present | Active | nih.gov |

| Mokko lactone (1) | Saturated lactone (α-methyl-γ-lactone) | Inactive | nih.gov |

| Derivative 16 | Saturated lactone | Inactive | nih.gov |

| Derivative 17 | Saturated lactone | Inactive | nih.gov |

| Derivative 21 | Saturated lactone | Inactive | nih.gov |

| Derivative 22 | Saturated lactone | Inactive | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational techniques provide powerful tools to mathematically correlate a compound's structural features with its biological activity. These in silico methods can predict the activity of novel compounds, help elucidate mechanisms of action, and identify key molecular descriptors that govern potency.

For this compound and related sesquiterpene lactones, computational studies have been employed to understand their interactions with specific protein targets. In one such study, molecular docking was used to investigate this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. The study calculated the binding affinity of this compound to the protease's active site and identified the specific amino acid residues involved in the interaction. This compound was found to form hydrogen bonds with key residues such as GLY-143, SER-144, and CYS-145, and alkyl bonds with HIS-163 and HIS-172. frontiersin.org These interactions stabilize the this compound-protease complex, suggesting a plausible mechanism for inhibition. The binding affinity score provides a quantitative measure of this interaction, which can be compared with other potential inhibitors. Such computational approaches allow for the rapid screening of large compound libraries and provide detailed insights at the molecular level, guiding further experimental work.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| This compound | SARS-CoV-2 Main Protease (PDB ID: 6LU7) | -6.3 | GLY-143, SER-144, CYS-145, HIS-163, HIS-172 | frontiersin.org |

Molecular Mechanisms of Eremanthine S Biological Actions

Anti-Inflammatory Modulatory Pathways

Eremanthine's potential to mitigate inflammatory processes is attributed to its ability to interfere with critical signaling cascades that orchestrate the inflammatory response.

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows the NF-κB p50-p65 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to inhibit NF-κB activation. Research suggests that one mechanism involves the induction of heat shock protein 72 (HSP72), which in turn prevents the activation of NF-κB and the subsequent induction of inflammatory enzymes. The α-methylene-γ-butyrolactone moiety present in many sesquiterpene lactones, including this compound, is considered crucial for this inhibitory activity. While direct studies on this compound's specific interaction with the IKK complex are limited, the activity of related compounds suggests a potential for interference with IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.

The expression of numerous pro-inflammatory molecules is controlled by the NF-κB pathway. These include cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes responsible for producing inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comfrontiersin.org

This compound has been shown to be a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, with an IC50 value in the low micromolar range. This inhibition of NO production is linked to the suppression of iNOS induction. Similarly, sesquiterpene lactones have demonstrated the ability to reduce the expression of COX-2. By downregulating the expression of iNOS and COX-2, this compound can decrease the production of key inflammatory mediators, nitric oxide and prostaglandins, respectively. Studies have also noted that this compound is investigated for its modulatory effects on pro-inflammatory cytokines, which are central to the amplification and perpetuation of inflammatory responses.

| Mediator | Effect of Sesquiterpene Lactones (including this compound) | Mechanism |

| NF-κB | Inhibition of activation | Prevention of IκBα degradation, potentially via HSP72 induction. |

| iNOS | Inhibition of induction | Downstream effect of NF-κB inhibition. |

| COX-2 | Inhibition of expression | Downstream effect of NF-κB inhibition. |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Modulation of production | Likely linked to the inhibition of the NF-κB signaling pathway. |

Antimicrobial Action Mechanisms

This compound has demonstrated activity against certain types of microbes, particularly fungi and protozoa, while its efficacy against bacteria appears to be limited. nih.govnih.gov

A common mechanism of action for antimicrobial compounds is the disruption of the microbial cell membrane's integrity. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The lipid bilayer of the microbial membrane is a primary target, and its disruption can be achieved through various interactions, including the formation of pores or the extraction of lipid molecules. While this is a known mechanism for many antimicrobial agents, including some sesquiterpenoids, there is currently no direct evidence to suggest that this compound's primary antimicrobial action is through the disruption of microbial cellular membrane integrity. nih.gov One study did find that an essential oil containing this compound as a major component exhibited antibacterial properties, suggesting that in a complex mixture, membrane-disrupting effects could play a role. scirp.org

This compound has shown notable activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. doaj.orgresearchgate.net The metabolic pathways of such parasites are critical for their survival and present viable targets for therapeutic agents. One of the key metabolic processes in fungi and protozoa is sterol biosynthesis. These lipids are essential components of their cell membranes, regulating fluidity and integrity. Research on other sesquiterpene lactones has shown that they can interfere with this pathway. For instance, psilostachyin C was found to inhibit the biosynthesis of ergosterol (B1671047) in T. cruzi, leading to an accumulation of the precursor squalene. plos.org This disruption of sterol metabolism is a plausible mechanism for the trypanocidal activity of this compound.

In contrast to its effects on protozoa and fungi, studies have indicated that this compound does not inhibit the growth of tested bacteria. nih.govnih.gov This suggests that the specific metabolic pathways targeted by this compound may not be present or essential in bacteria, or that bacteria possess mechanisms to evade its effects.

| Microorganism Type | This compound Activity | Potential Mechanism |

| Fungi | Active | Inhibition of essential metabolic pathways. nih.govnih.gov |

| Bacteria | Inactive | The target metabolic pathways may be absent or non-essential. nih.govnih.gov |

| Trypanosoma cruzi (Protozoa) | Active | Interference with sterol biosynthesis. doaj.orgplos.org |

Cytotoxic Mechanisms in Specific Cellular Contexts

This compound has been shown to exert significant cytotoxic effects against certain cancer cell lines, with research pointing towards a multi-faceted mechanism involving cell cycle arrest and the induction of a specific form of cell death.

In studies on human cervical cancer (HeLa) cells, this compound demonstrated a potent cytotoxic effect. ontosight.ai This was accompanied by a reduction in the colony-forming ability of the cancer cells. The primary mechanism of cell death was identified not as classical apoptosis, but as a necrosis-like cell death mediated by the production of reactive oxygen species (ROS). ontosight.ai This is supported by observations of morphological changes in the cells consistent with necrosis. ontosight.ai

Furthermore, this compound treatment led to an arrest of the cell cycle in the G2/M phase. ontosight.ai This prevents the cancer cells from progressing through mitosis and dividing. This cell cycle arrest is a critical component of its anticancer activity. The induction of ROS was also associated with a significant decrease in the mitochondrial membrane potential and a depletion of intracellular ATP, indicating severe mitochondrial dysfunction. ontosight.ai Interestingly, the activity of caspase-3, a key executioner in apoptosis, remained largely unchanged, further supporting a non-apoptotic, necrosis-like cell death pathway. ontosight.ai

| Cellular Process | Effect of this compound (in HeLa cells) | Associated Findings |

| Cell Viability | Significant cytotoxic effects. ontosight.ai | Reduced colony formation. ontosight.ai |

| Cell Cycle | Arrest at the G2/M phase. ontosight.ai | Prevents cell division. ontosight.ai |

| Cell Death Mechanism | ROS-mediated necrosis-like cell death. ontosight.ai | Morphological changes consistent with necrosis; caspase-3 activity unchanged. ontosight.ai |

| Mitochondrial Function | Reduced mitochondrial membrane potential; depletion of intracellular ATP. ontosight.ai | Indicates severe mitochondrial damage. ontosight.ai |

| Oxidative Stress | Enhancement in Reactive Oxygen Species (ROS) production. ontosight.ai | A primary driver of the observed cytotoxicity. ontosight.ai |

Induction of Programmed Cell Death (Apoptosis) Pathways

The mode of cell death induced by this compound appears to be cell-type dependent and mechanistically complex. While in silico models have predicted that this compound may induce apoptosis, experimental evidence, particularly in human cervical cancer (HeLa) cells, points towards a necrosis-like cell death pathway. frontiersin.orgresearchgate.net

In studies using HeLa cells, treatment with this compound did not lead to the formation of classic apoptotic bodies. researchgate.net Instead, researchers observed significant morphological changes characteristic of necrosis, including oncosis (cell swelling) and plasma membrane rupture. researchgate.netjbuon.com The number of necrotic cells was observed to increase with higher concentrations of the compound. jbuon.com

Further investigation into the biochemical markers of apoptosis revealed that the activity of caspase-3, a key executioner caspase in the apoptotic cascade, remained largely unchanged at lower concentrations of this compound and showed an insignificant decrease at higher doses in HeLa cells. jbuon.com This finding suggests that the cell death mechanism in this context may be caspase-independent, diverging from the classical apoptotic pathway. frontiersin.org However, the compound was found to induce a significant loss in mitochondrial membrane potential (MMP) and a depletion of intracellular ATP, which are events that can be associated with both apoptosis and necrosis. jbuon.commdpi.com

While direct experimental evidence for this compound-induced apoptosis is limited, the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway, have been mentioned in relation to the antioxidant activities of this compound. jci.org These proteins control the permeability of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c. mdpi.comnih.gov The interplay between this compound and Bcl-2 family proteins warrants further investigation to fully understand its influence on cell fate.

Table 1: Morphological and Biochemical Effects of this compound on HeLa Cells

| Feature | Observation | Source(s) |

| Cell Morphology | Oncosis (cell swelling) and plasma membrane rupture observed. No apoptotic bodies noted. | researchgate.netjbuon.com |

| Cell Death Type | Described as necrosis-mediated or necrosis-like cell death. | researchgate.netjbuon.commdpi.com |

| Caspase-3 Activity | Remained unchanged at lower concentrations; insignificantly decreased at higher concentrations. | jbuon.com |

| Mitochondrial Membrane Potential (MMP) | Significant loss observed with increasing drug concentrations. | jbuon.commdpi.com |

| Intracellular ATP | Complete loss associated with the reduction in MMP. | jbuon.commdpi.com |

Modulation of Cellular Proliferation and Cell Cycle Progression

This compound has demonstrated significant anti-proliferative effects by modulating the cell cycle. The primary mechanism identified is the arrest of cancer cells in the G2/M phase of the cell cycle. mdpi.comnih.gov This checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis, thereby averting the proliferation of compromised cells. nih.gov

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells Data represents the percentage of cells in the G2/M phase after treatment.

| This compound Concentration (µM) | Percentage of Cells in G2/M Phase (%) | Source(s) |

| 0 (Control) | 12.3% | jbuon.com |

| 10 | 16.5% | jbuon.com |

| 40 | 35.1% | jbuon.com |

| 120 | 49.8% | jbuon.com |

Interaction with Key Regulatory Proteins and Signaling Cascades (e.g., STAT3, cMyc-HIF1α)

The interaction of this compound with key signaling pathways that regulate cancer cell proliferation, survival, and metabolism is an area of active investigation. While direct evidence for this compound's modulation of the STAT3 and c-Myc/HIF-1α pathways is still emerging, studies on structurally related sesquiterpene lactones provide compelling indications of its potential mechanisms.

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and preventing apoptosis. cellsignal.jpcellsignal.com Several sesquiterpene lactones have been identified as potent inhibitors of the STAT3 pathway. frontiersin.org For instance, Dehydrocostuslactone and Costunolide (B1669451), which share structural similarities with this compound, have been shown to inhibit the IL-6-elicited tyrosine phosphorylation of STAT3 and its subsequent DNA binding activity. mcgill.ca Other sesquiterpene lactones, such as Parthenolide (B1678480) and Brevilin A, also suppress STAT3 activation. frontiersin.orgmdpi.comwikipedia.org The mechanism often involves direct interaction with STAT3 or its upstream activators, the Janus kinases (JAKs). mdpi.comwikipedia.org Given these findings, it is plausible that this compound may also exert its anticancer effects by inhibiting the STAT3 signaling cascade.

c-Myc and HIF-1α Signaling: The c-Myc oncogene is a critical regulator of cell growth and proliferation, and its expression is often dysregulated in cancer. researchgate.netmdpi.com Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen environments. caymanchem.comwikipedia.org There is significant crosstalk between these pathways. For example, under hypoxic conditions, HIF-1α can suppress cell proliferation by inhibiting the transcriptional activity of c-Myc. Some sesquiterpene lactones have been shown to modulate this axis. Britannin, for instance, has been reported to target the PD-L1 immune checkpoint by disrupting the crosstalk between c-Myc and HIF-1α. researchgate.net Phyto-sesquiterpene lactones have also been shown to induce apoptosis and G2/M cell cycle arrest by blocking the STAT3/MYC pathway. wellcomeopenresearch.org While direct studies on this compound are needed, its classification as a sesquiterpene lactone suggests it may share the ability to interfere with these crucial cancer-promoting pathways.

Table 3: Modulation of STAT3 and c-Myc/HIF-1α by Related Sesquiterpene Lactones

| Compound | Pathway(s) Modulated | Observed Effect | Source(s) |

| Dehydrocostuslactone | STAT3 | Inhibits IL-6-induced STAT3 phosphorylation and DNA binding. | mcgill.ca |

| Costunolide | STAT3 | Inhibits IL-6-induced STAT3 phosphorylation and DNA binding. | mcgill.ca |

| Parthenolide | JAK/STAT3 | Covalently modifies and suppresses JAK2 kinase activity, inhibiting STAT3 phosphorylation. | mdpi.com |

| Brevilin A | JAK2/STAT3 | Reduces phosphorylation of JAK2 and STAT3. | frontiersin.org |

| Britannin | c-Myc/HIF-1α | Abrogates the crosstalk between c-Myc and HIF-1α. | researchgate.net |

| Phyto-sesquiterpene lactones | STAT3/MYC | Blocks the STAT3/MYC pathway, inducing apoptosis and cell cycle arrest. | wellcomeopenresearch.org |

Anthelmintic Activity: Mechanism of Inhibition against Parasitic Organisms (e.g., Schistosoma mansoni cercariae)

This compound has demonstrated notable anthelmintic activity, particularly against the cercariae of Schistosoma mansoni, the parasitic flatworm responsible for schistosomiasis. biomolther.orgbiomolther.org The cercaria is the infectious larval stage of the parasite that penetrates the skin of the mammalian host.

The primary mechanism of this compound's cercaricidal action is believed to be linked to its chemical structure, specifically the α,β-unsaturated γ-lactone moiety. harvard.edu This functional group acts as a Michael reaction acceptor, enabling it to react covalently with nucleophilic groups present in biological macromolecules, most notably the sulfhydryl (thiol) groups of cysteine residues in proteins. harvard.edu

Parasites like Schistosoma mansoni rely on a delicate redox balance for survival, which is maintained by a cascade of enzymes that are rich in cysteine residues. scienceopen.com A key enzyme in the schistosome's antioxidant defense system is Thioredoxin Glutathione Reductase (TGR), a seleno-protein that is unique to flatworms and absent in their mammalian hosts. scienceopen.comnih.gov TGR is essential for parasite survival and is a validated drug target. nih.gov By forming covalent adducts with the sulfhydryl groups in the active sites of enzymes like TGR or other essential cercarial enzymes, this compound can irreversibly inhibit their function. harvard.edu This disruption of critical enzymatic processes is thought to be the basis for its potent lethal effect on S. mansoni cercariae. The inactivation of these vital enzymes disrupts the parasite's metabolism and defense against oxidative stress, leading to its death before it can establish an infection.

Other potential enzymatic targets within the parasite that could be susceptible to inhibition by compounds like this compound include acetylcholinesterases, which are crucial for neuromuscular function, and enzymes involved in the purine (B94841) salvage pathway, as schistosomes cannot synthesize purines de novo. plos.orgnih.gov

Advanced Analytical Methodologies in Eremanthine Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is fundamental to the study of natural products like eremanthine, allowing for its isolation and measurement. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantitative analysis and preparative isolation of this compound from plant extracts. researchgate.netlsu.edu Its application is crucial for determining the concentration of this compound in various samples and for purifying the compound for further structural and biological studies.

Research has focused on developing robust HPLC methods for the quantification of sesquiterpene lactones in species of the Eremanthus genus. researchgate.net These methods typically utilize reversed-phase columns, where a non-polar stationary phase is paired with a polar mobile phase. A common setup involves a C18 column and a gradient elution system, often employing a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net Detection is frequently performed using a UV detector, as the α,β-unsaturated carbonyl system of the lactone ring in this compound exhibits characteristic UV absorbance. researchgate.net For instance, a validated HPLC method for analyzing sesquiterpene lactones in Eremanthus seidelii leaves used a C18 column with a water-acetonitrile gradient and UV detection at 280 nm, achieving successful quantification. researchgate.net The separation of complex lactone mixtures, which may include this compound and its isomers, has also been successfully accomplished using reversed-phase HPLC. lsu.edu

Table 1: Example of HPLC Parameters for Sesquiterpene Lactone Analysis

| Parameter | Description | Reference |

| Column | Nova-Pak C18 (3.9 x 150 mm, 4 µm) | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile (B) in Water (A) | researchgate.net |

| Gradient | 10% B to 40% B over 40 min | researchgate.net |

| Flow Rate | 1 mL/min | researchgate.net |

| Detection | UV at 280 nm | researchgate.net |

| Internal Standard | Coumarin | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for identifying volatile and semi-volatile compounds within complex mixtures, such as the essential oils extracted from plants like Eremanthus erythropappus. chromatographyonline.comresearchgate.netrsc.org While less commonly used for quantification of sesquiterpene lactones compared to HPLC due to their lower volatility, GC-MS is invaluable for the initial identification of this compound and other co-occurring constituents. researchgate.net

In a typical GC-MS analysis, the volatile components of an extract are separated on a capillary column (e.g., DB-5) before being introduced into a mass spectrometer. researchgate.netmdpi.com The mass spectrometer fragments the molecules into characteristic patterns, which serve as a molecular fingerprint. By comparing these fragmentation patterns to spectral libraries, compounds can be identified. chromatographyonline.commdpi.com Studies on the essential oil of Eremanthus erythropappus have successfully used GC-MS to identify a range of sesquiterpenes, including this compound, costunolide (B1669451), and bisabolol. researchgate.net The technique's high resolution allows for the separation of structurally similar sesquiterpenes, making it essential for chemical profiling of plant extracts. chromatographyonline.com

Table 2: Selected Volatile Compounds Identified by GC-MS in Eremanthus erythropappus Essential Oil

| Compound | Type | Reference |

| This compound | Sesquiterpene Lactone | researchgate.net |

| Costunolide | Sesquiterpene Lactone | researchgate.net |

| α-Cyclocostunolide | Sesquiterpene Lactone | researchgate.net |

| α-Bisabolol | Sesquiterpenoid Alcohol | researchgate.netresearchgate.net |

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for determining the precise molecular structure and stereochemistry of this compound. Techniques such as NMR, HRMS, and vibrational spectroscopy provide complementary information that, when combined, allows for an unequivocal structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. jchps.comscielo.org.za It provides detailed information about the carbon skeleton and the chemical environment of each proton.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different proton types and their connectivity through spin-spin coupling. emerypharma.com Key signals for this compound include those for the exocyclic methylene (B1212753) protons of the γ-lactone ring and the vinyl protons. scielo.br The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. researchgate.netmagritek.com DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. scielo.br

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. emerypharma.comsemanticscholar.orgwiley.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over two or three bonds), helping to map out proton-proton networks within the molecule. scielo.br

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. acs.org

Through the combined application of these 1D and 2D NMR techniques, a complete and unequivocal assignment of all proton and carbon signals of this compound can be achieved. researchgate.net

Table 3: Reported ¹H and ¹³C NMR Chemical Shift Data for this compound (CDCl₃)

| Position | ¹³C (δ ppm) | ¹H (δ ppm, Multiplicity, J in Hz) |

| 1 | 51.5 | 2.65 (m) |

| 2 | 28.5 | 1.80 (m), 2.10 (m) |

| 3 | 37.0 | 1.45 (m), 1.60 (m) |

| 4 | 150.8 | - |

| 5 | 52.4 | 3.20 (d, J=10.0) |

| 6 | 88.1 | 4.25 (t, J=10.0) |

| 7 | 49.8 | 2.90 (m) |

| 8 | 25.4 | 1.95 (m), 2.20 (m) |

| 9 | 33.1 | 1.65 (m), 1.75 (m) |

| 10 | 141.2 | - |

| 11 | 139.8 | - |

| 12 | 170.1 | - |

| 13 | 121.2 | 5.50 (d, J=3.0), 6.20 (d, J=3.5) |

| 14 | 113.8 | 4.80 (s), 4.95 (s) |

| 15 | 21.0 | 1.10 (d, J=7.0) |

| Note: Data compiled from various literature sources. Actual values may vary slightly based on solvent and experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) is a critical tool used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. acs.orgnih.gov Unlike standard mass spectrometry, HRMS measures mass-to-charge ratios to a very high degree of accuracy (typically to four or more decimal places). This precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS analysis has been used to confirm its molecular formula as C₁₅H₁₈O₂. nih.gov This experimental finding is a key piece of data in the structural elucidation process, complementing the structural framework provided by NMR spectroscopy.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. rsc.orgacs.org The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that correspond to particular functional groups. For this compound, FTIR is particularly useful for identifying key structural features. nih.gov The presence of the γ-lactone ring is confirmed by a strong carbonyl (C=O) stretching vibration, which has been reported at 1766.72 cm⁻¹. nih.gov Additionally, the α,β-unsaturated nature of the lactone is indicated by bands corresponding to C=C stretching. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. youtube.com While FTIR is sensitive to polar bonds (like C=O), Raman is often more sensitive to non-polar, symmetric bonds (like C=C and C-C backbones). youtube.com Although specific Raman spectra for this compound are not widely published, the technique could be used to probe the conformational characteristics of the ten-membered ring and provide complementary data to FTIR, especially for the carbon-carbon double bonds in the structure. acs.orgacs.org

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as a definitive method for determining the absolute stereochemistry of chiral molecules, provided that suitable single crystals can be obtained. soton.ac.uk This technique relies on the phenomenon of anomalous scattering, where the phase of X-rays scattered by an atom is slightly altered. nih.gov By carefully measuring the intensities of Bijvoet pairs—reflections (h,k,l) and (-h,-k,-l) that are not equivalent in the absence of inversion symmetry—the absolute arrangement of atoms in the crystal lattice can be established. nih.govchem-soc.si The Flack parameter is a critical value refined during the structure solution process that indicates whether the determined absolute structure is correct. nih.govchem-soc.si

The absolute configuration of this compound at its key chiral centers (C-1, C-5, C-6, and C-7) was a subject of detailed chemical investigation. scispace.com While direct single-crystal X-ray diffraction data for this compound itself is not extensively detailed in primary literature, its stereochemistry was rigorously established through chemical correlation with derivatives of known configuration and by total synthesis. scispace.com For instance, early work focused on determining the configuration at C-5, C-6, and C-7 by correlating derivatives of this compound with other lactones whose absolute stereochemistry was known. scispace.com

A pivotal confirmation of this compound's absolute stereochemistry came from its total synthesis starting from α-santonin, a natural product with a well-established configuration. scispace.com This synthetic pathway unambiguously proved the alpha configuration of the hydrogen atom at the C-1 position, solidifying the complete stereochemical structure of this compound as depicted in chemical literature. scispace.com Although a crystal structure for the parent molecule is not the primary source of its stereochemical assignment, X-ray crystallography of related sesquiterpene lactones has been fundamental in building the foundational knowledge required for these chemical correlations. dntb.gov.uamdpi.com

| Chiral Center | Established Configuration | Method of Confirmation |

|---|---|---|

| C-1 | α-hydrogen | Total synthesis from α-santonin scispace.com |

| C-5 | As per structure | Chemical correlation with known lactones scispace.com |

| C-6 | As per structure | Chemical correlation with known lactones scispace.com |

| C-7 | As per structure | Chemical correlation with known lactones scispace.com |

Computational Chemistry and Molecular Dynamics Simulations for Conformational Landscape Analysis

The presence of a flexible seven-membered ring within the hydroazulene skeleton of this compound gives rise to a complex conformational landscape. scispace.com Understanding the accessible conformations and their relative energies is crucial, as the molecule's biological activity is intrinsically linked to the three-dimensional shape it adopts to interact with biological targets. Computational chemistry and molecular dynamics (MD) simulations are powerful tools for exploring this landscape. innovareacademics.insemanticscholar.org

Early conformational analysis of hydroazulene systems, the core structure of guaianolides, identified several basic conformations for the seven-membered ring, including twist-chair (TC), chair (C), twist-boat (TB), and boat (B) forms. scispace.com The twist forms (TC and TB) are generally more stable than the chair and boat forms. scispace.com

Modern in silico studies utilize MD simulations to model the dynamic behavior of this compound in a solvated environment, providing insights into its structural stability and interactions. semanticscholar.orgf1000research.com These simulations typically involve preparing the 3D structure of this compound and subjecting it to energy minimization using a force field, such as CHARMM (Chemistry at HARvard Macromolecular Mechanics). innovareacademics.in The system is then simulated for a specific duration (e.g., 50 to 100 ns) to observe its conformational changes over time. semanticscholar.org

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Hydrogen Bonds: Analysis of intermolecular hydrogen bonds is critical when studying the interaction of this compound with a protein target, as these bonds are vital for the stability of the protein-ligand complex. semanticscholar.orgf1000research.com

In one study simulating the interaction of this compound with the SARS-CoV-2 main protease, the Eremanthin-protein complex formed an average of 213.45 hydrogen bonds throughout the simulation, a number comparable to the positive control, indicating a stable binding interaction. semanticscholar.orgf1000research.com Such computational approaches are instrumental in predicting how this compound fits within the active site of a protein, which can guide the development of new therapeutic agents. innovareacademics.in

Future Research Directions and Translational Perspectives for Eremanthine

Exploration of Undiscovered Biosynthetic Routes and Enzymes

The complete biosynthetic pathway for Eremanthine remains largely uncharacterized. As with many other sesquiterpene lactones, its formation is presumed to originate from the precursor farnesyl diphosphate (B83284) (FPP), which undergoes a series of cyclizations and oxidative modifications catalyzed by specific enzymes. frontiersin.orgresearchgate.net The biosynthesis of related, well-studied sesquiterpene lactones like artemisinin (B1665778) and parthenolide (B1678480) serves as a model for the likely involvement of key enzyme families, primarily terpene synthases and cytochrome P450 monooxygenases (P450s), in this compound's construction. frontiersin.orgresearchgate.neticm.edu.pl Future research will focus on identifying the specific genes and enzymes responsible for converting FPP into the unique guaianolide skeleton of this compound.

A powerful strategy for uncovering the genetic blueprint for natural products like this compound is genome mining. uni-tuebingen.desciencecluster.dk This approach involves computationally scanning the genome of the source organism for biosynthetic gene clusters (BGCs), which are groups of genes physically located together that collectively encode a metabolic pathway. jmicrobiol.or.krplos.org By utilizing bioinformatics tools such as antiSMASH and plantiSMASH, researchers can identify putative BGCs that may be responsible for this compound synthesis. secondarymetabolites.org The revolution in next-generation sequencing has made genomic-based approaches a cornerstone of modern natural product research. uni-tuebingen.de

Once a candidate BGC is identified, the next critical step is functional validation through heterologous expression. nih.gov This process involves cloning the identified genes from the BGC into a well-characterized host organism, often baker's yeast (Saccharomyces cerevisiae) or plants like Nicotiana benthamiana. icm.edu.plnih.govnih.gov The successful production of this compound or its precursors in the heterologous host confirms the function of the cloned genes. icm.edu.pl This integrated approach of combining gene cluster identification with heterologous expression is essential for discovering and characterizing novel biosynthetic pathways. jmicrobiol.or.kr For instance, the entire biosynthetic pathways for complex sesquiterpene lactones like parthenolide have been successfully reconstituted in heterologous hosts, demonstrating the viability of this strategy for this compound. icm.edu.pl

Design and Synthesis of Next-Generation this compound Analogs with Tuned Biological Profiles

While this compound itself possesses noteworthy biological properties, its development as a therapeutic agent may be limited by factors such as potency, specificity, or pharmacokinetic properties. researchgate.net A promising avenue of research is the design and synthesis of novel this compound analogs to create next-generation compounds with improved, or "tuned," biological profiles. mdpi.comkoreascience.kr The chemical synthesis of this compound has been reported, which provides a foundational framework for creating structural derivatives. mdpi.comscispace.com

Future synthetic efforts will likely focus on modifying key functional groups within the this compound structure. The α-methylene-γ-lactone moiety, a common feature in many bioactive sesquiterpene lactones, is a particularly important target for modification as it is often critical for cytotoxic activity. researchgate.netacs.org By creating a library of analogs with systematic changes to the core skeleton, researchers can conduct structure-activity relationship (SAR) studies. These studies aim to identify which structural features are essential for the desired biological effect, such as enhanced anticancer activity, while potentially reducing toxicity to non-cancerous cells. koreascience.kr The synthesis of analogs of other complex lactones has shown that this approach can lead to compounds with significantly improved potency and metabolic stability. mdpi.com

Integrated Omics Approaches for Comprehensive Mechanism Delineation